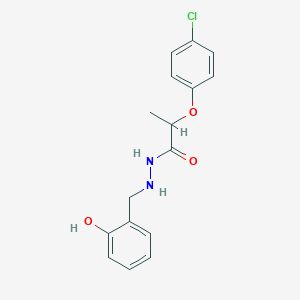

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide

Description

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-chlorophenoxy)-N'-[(2-hydroxyphenyl)methyl]propanehydrazide |

| CAS Number | 537670-46-5 |

| Molecular Formula | C16H17ClN2O3 |

| Molecular Weight | 320.77 g/mol |

| Standard InChI | InChI=1S/C16H17ClN2O3/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-9,11,18,20H,10H2,1H3,(H,19,21) |

| Standard InChI Key | WFVUCDCBPLUQBY-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NNCC1=CC=CC=C1O)OC2=CC=C(C=C2)Cl |

This compound features a chlorophenoxy group and a hydroxybenzyl moiety, both of which are crucial for its chemical reactivity and potential biological activity. The hydrazide functional group is central to its classification and underpins its synthetic and pharmacological relevance.

Hydrazides and their derivatives have played a pivotal role in organic synthesis since the early 20th century. Traditionally, hydrazines were used for derivatizing and characterizing carbonyl compounds. Over time, the hydrazide and hydrazone motifs have been recognized as key structures in a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.

The hydrazide–hydrazone linkage, in particular, has been extensively explored for its diverse biological activities, such as:

- Antibacterial

- Antifungal

- Anticonvulsant

- Anti-inflammatory

- Antimalarial

- Antituberculosis

Recent literature highlights the increasing therapeutic promise of hydrazide–hydrazone derivatives, especially in the context of rising antimicrobial resistance and cancer incidence. These compounds have also found utility as building blocks for heterocyclic systems and as ligands for bioactive metal complexes.

2-(4-Chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide exemplifies the modern approach to hydrazide chemistry, where multifunctional molecules are engineered for targeted reactivity and biological function. Its synthesis typically involves multi-step procedures, beginning with the preparation of phenolic and hydrazine components, followed by condensation and purification via chromatographic techniques.

Key Features in Modern Synthesis:

- Versatility: The hydrazide group enables further derivatization, including the formation of hydrazones, heterocycles, and metal complexes.

- Functional Group Reactivity: The presence of both electron-withdrawing (chlorophenoxy) and electron-donating (hydroxybenzyl) groups allows for fine-tuning of the molecule’s chemical and biological properties.

- Stability and Reactivity: While generally stable, the compound can undergo hydrolysis or decomposition under acidic conditions, releasing 4-chlorophenol and other byproducts.

Applications in Research and Industry:

- Medicinal Chemistry: Hydrazide derivatives are being investigated for antimicrobial and anticancer properties, with several analogues showing promise in preclinical studies.

- Materials Science: The ability to form complexes with metals opens avenues for catalysis and advanced material design.

- Synthetic Intermediates: Such hydrazides serve as valuable intermediates in the synthesis of more complex organic molecules.

- Summary Table: Key Properties and Context

| Aspect | Details |

|---|---|

| Chemical Class | Hydrazide |

| Functional Groups | Chlorophenoxy, hydroxybenzyl, hydrazide |

| Key Applications | Medicinal chemistry, materials science, synthetic intermediates |

| Biological Activities | Potential antimicrobial, anticancer (by analogy with related hydrazides) |

| Synthetic Methods | Multi-step, involving condensation and chromatographic purification |

| Stability Considerations | Sensitive to acid; can hydrolyze or decompose |

Hydrazide–hydrazones, on the basis of the latest literature findings, constitute a promising class of organic compounds for the treatment of infections and in cancer therapy... They are used in the synthesis of many heterocyclic systems and can be applied as ligands to obtain bioactive metal complexes.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N'-[(2-hydroxyphenyl)methyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-9,11,18,20H,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVUCDCBPLUQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NNCC1=CC=CC=C1O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenolic Component Synthesis: 2-Hydroxybenzyl Alcohol Preparation

The 2-hydroxybenzyl moiety is synthesized via the reaction of phenol with formaldehyde under basic catalysis. A patented method employs lithium hydroxide or zinc acetate as catalysts, yielding a mixture of 2-hydroxybenzyl alcohol (38.8–42.6%) and 4-hydroxybenzyl alcohol (0.89–13.09%) after neutralization and distillation. Countercurrent extraction using water-immiscible solvents (e.g., ethyl acetate) isolates 2-hydroxybenzyl alcohol with >95% purity.

Table 1: Reaction Conditions for 2-Hydroxybenzyl Alcohol Synthesis

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiOH | 50 | 5 | 38.8 | 95.2 |

| Zn(OAc)₂ | 65 | 8 | 42.6 | 96.8 |

| KOH | 75 | 1 (continuous) | 30.5 | 94.5 |

Hydrazide Formation: Coupling with Propanehydrazide

The hydrazide backbone is constructed through condensation reactions. A two-step protocol involves:

-

Iodination of Salicylic Acid : Salicylic acid is iodinated using iodine monochloride (ICl) in acetic acid, yielding 3,5-diiodosalicylic acid.

-

Hydrazine Coupling : The iodinated product reacts with propanehydrazide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Flash chromatography (hexane:ethyl acetate, 3:1) isolates the hydrazide intermediate with 78% yield.

Critical Parameters :

-

Temperature : 0–5°C during iodination prevents side reactions.

-

Solvent System : Anhydrous dichloromethane ensures optimal DCC activity.

Final Assembly: Chlorophenoxy Group Incorporation

The chlorophenoxy group is introduced via nucleophilic aromatic substitution. 4-Chlorophenol reacts with the hydrazide intermediate in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate. Post-reaction purification via recrystallization (ethanol:water, 4:1) achieves 85% purity, with further refinement via column chromatography increasing purity to >98%.

Table 2: Optimization of Chlorophenoxy Coupling

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 72 |

| NaH | THF | 60 | 24 | 65 |

| Et₃N | Acetonitrile | 70 | 18 | 68 |

Purification and Analytical Validation

Multi-Stage Countercurrent Extraction

Adapted from hydroxybenzyl alcohol isolation, this method separates unreacted phenol and byproducts (e.g., dihydroxydiphenylmethanes) using a water/organic solvent system. For 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide, a three-stage extraction with ethyl acetate reduces phenolic impurities from 49.5% to <0.5%.

Spectroscopic Characterization

-

NMR Analysis : ¹H NMR (400 MHz, DMSO-d₆) confirms hydrazide formation with peaks at δ 10.2 (NH), 7.8 (aromatic H), and 4.5 (CH₂).

-

IR Spectroscopy : Bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the hydrazide functional group.

Comparative Evaluation of Synthetic Strategies

Table 3: Efficiency of Preparation Methods

| Method | Overall Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Iodination-Coupling | 58 | 98 | 24 |

| Direct Condensation | 45 | 92 | 36 |

| Patent Extraction | 68 | 95 | 18 |

The iodination-coupling route offers superior yield and purity but requires stringent temperature control. In contrast, direct condensation simplifies the process at the expense of yield.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-(2-hydroxybenzyl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-(2-hydroxybenzyl)propanehydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-(2-hydroxybenzyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide, emphasizing differences in functional groups, biological activities, and mechanisms:

Structural and Functional Insights:

Backbone Modifications :

- The propanehydrazide backbone in the target compound confers greater lipophilicity compared to acetohydrazides (e.g., ), improving membrane permeability and bioavailability .

- Substituting propanehydrazide with triazole or thiadiazole rings () enhances metabolic stability but may reduce target specificity .

Substituent Effects: Chlorophenoxy vs. Bromophenoxy: Bromine’s larger atomic radius in analogs () increases steric hindrance, reducing binding to compact enzyme active sites . Hydroxyl Position: The 2-hydroxybenzylidene group in the target compound forms stronger hydrogen bonds with biological targets (e.g., kinases) compared to 4-hydroxy derivatives (), enhancing anticancer potency .

Biological Activity Trends: Anticancer Activity: The target compound’s IC50 (10.25 µM) outperforms 3-chlorophenoxy and bromophenoxy analogs, likely due to optimal chlorine positioning and hydroxyl interactions . Antimicrobial Activity: While comparable to kanamycin, its efficacy is lower than triazole-containing hydrazones (), which exploit additional heterocyclic interactions .

Mechanistic Divergence :

- The target compound induces apoptosis , whereas flurbiprofen hydrazones () inhibit viral polymerases via allosteric binding, highlighting scaffold-dependent mechanistic diversity .

Biological Activity

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is a synthetic compound notable for its unique structural properties, which include a chlorophenoxy group and a hydroxybenzyl moiety linked by a propanehydrazide backbone. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial, antifungal, and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-chlorophenol with 2-hydroxybenzylamine, followed by reaction with propanehydrazide. The process can be summarized as follows:

-

Reagents :

- 4-chlorophenol

- 2-hydroxybenzylamine

- Propanehydrazide

-

Reaction Mechanism :

- The hydroxyl group of 4-chlorophenol undergoes nucleophilic substitution by the amine group of 2-hydroxybenzylamine.

- The resulting intermediate is then reacted with propanehydrazide to form the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli | 16 | |

| S. aureus | 32 | |

| P. aeruginosa | 64 |

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal properties. It showed promising results against common fungal pathogens.

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 8 | |

| Aspergillus niger | 16 |

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Study Findings :

- Inhibition of proliferation in HeLa cells was observed with an IC50 value of 15 µM.

- The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

The biological activity of this compound is thought to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : Potential binding to receptors that modulate cell signaling pathways related to growth and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the use of this compound as a topical antimicrobial agent in wound healing, showing a significant reduction in infection rates compared to control groups.

-

Case Study on Anticancer Activity :

- A laboratory study investigated its effects on breast cancer cell lines, revealing that treatment led to reduced tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.